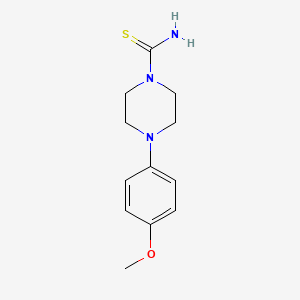

4-(4-Methoxyphenyl)piperazine-1-carbothioamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular structure of MeOPP is crucial for understanding its properties and interactions. X-ray crystallography studies reveal the arrangement of atoms, bond lengths, and angles within the compound. The crystal structures of MeOPP derivatives have been investigated .

Scientific Research Applications

Serotonin Antagonist Studies

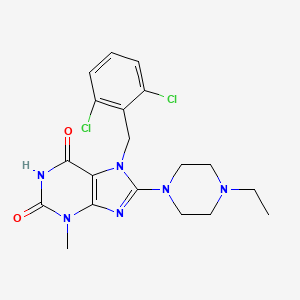

- Analogues of 5-HT1A serotonin antagonist : Research explored analogues of 5-HT1A serotonin antagonists, aiming to improve selectivity and affinity. The study found certain derivatives of 4-(4-methoxyphenyl)piperazine-1-carbothioamide that showed improved 5-HT1A affinity and selectivity (Raghupathi et al., 1991).

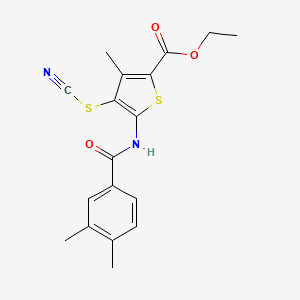

Antiviral and Antimicrobial Activity

- Synthesis and evaluation for antiviral and antimicrobial activities : Research on new urea and thiourea derivatives of piperazine doped with Febuxostat revealed that certain derivatives exhibited promising antiviral and antimicrobial activities (Reddy et al., 2013).

Antimicrobial and Hypoglycemic Activities

- Novel N-(1-Adamantyl)carbothioamide derivatives : A study synthesized various derivatives and tested them for in vitro antimicrobial activity against pathogenic bacteria and fungi. Some derivatives showed potent antibacterial activity. Additionally, the oral hypoglycemic activity of these compounds was determined in diabetic rats, with significant reductions in serum glucose levels observed (Al-Abdullah et al., 2015).

Antitubercular Agents

- Inhibitors of Mycobacterium tuberculosis : Research on 2-butyl-4-chloroimidazole-based substituted piperazine-thiosemicarbazone hybrids found certain compounds to be potent antitubercular agents with low toxicity profiles (Jallapally et al., 2014).

Fluorescent Ligands for 5-HT1A Receptors

- Synthesis of environment-sensitive fluorescent ligands : A series of derivatives were synthesized for potential use in visualizing 5-HT1A receptors. One derivative combined high receptor affinity with good fluorescence properties (Lacivita et al., 2009).

Dual-Imaging Agent for 5HT1A

- MPP-dithiocarbamate-capped silver nanoparticle : A study synthesized and evaluated a ligand conjugated with silver nanoparticles for potential use as a targeted optical imaging agent (Chaturvedi et al., 2018).

Selective Killing of Bacterial Persisters

- 3-[4-(4-Methoxyphenyl)piperazin-1-yl]piperidin-4-yl biphenyl-4-carboxylate (C10) : This compound, screened out of a chemical library, was found to selectively kill bacterial persisters that tolerate antibiotic treatment without affecting normal antibiotic-sensitive cells (Kim et al., 2011).

Inhibitor of Bacterial Phosphopantetheinyl Transferase

- 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267) : This compound was found to inhibit bacterial phosphopantetheinyl transferases, essential to bacterial cell viability and virulence, demonstrating antibacterial activity against methicillin-resistant Staphylococcus aureus (Foley et al., 2014).

Mechanism of Action

Target of Action

It is known that piperazine derivatives can exhibit a wide range of biological activity . For instance, N-(4-methoxyphenyl)piperazine (MeOPP) is a recreational drug whose action on human physiology resembles that of amphetamines .

Mode of Action

The interaction of this compound with its targets would likely result in changes at the molecular and cellular levels, similar to other piperazine derivatives .

Biochemical Pathways

Given the broad range of biological activity exhibited by piperazine derivatives, it is plausible that multiple pathways could be influenced .

Pharmacokinetics

Nitrogen regions in the structures of drug-like molecules, such as piperazines, are known to increase their solubility in water and have an important effect on bioavailability .

Result of Action

Given the broad range of biological activity exhibited by piperazine derivatives, it is likely that this compound would have diverse effects at the molecular and cellular levels .

Action Environment

Like all chemical compounds, its action and stability would likely be influenced by factors such as temperature, ph, and the presence of other compounds .

properties

IUPAC Name |

4-(4-methoxyphenyl)piperazine-1-carbothioamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3OS/c1-16-11-4-2-10(3-5-11)14-6-8-15(9-7-14)12(13)17/h2-5H,6-9H2,1H3,(H2,13,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHNIUHFLAZNFST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)C(=S)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Methoxyphenyl)piperazine-1-carbothioamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(3,4-dimethoxyphenethyl)-1-phenyl-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2920437.png)

![N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide](/img/structure/B2920439.png)

![Ethyl 2-[2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfanylpropanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2920440.png)

![4-(4-methoxyphenethyl)-1-phenylhexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2920445.png)

![2-[2-[4-(5-Fluoropyrimidin-2-yl)-3-oxopiperazin-1-yl]-2-oxoethyl]pyridazin-3-one](/img/structure/B2920452.png)

![5-propyl-3-((pyridin-2-ylmethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2920453.png)